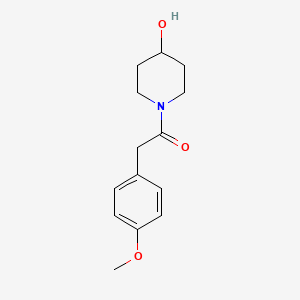
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE
Descripción general
Descripción
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE: is a complex organic compound featuring a pyrrole ring substituted with formyl and dimethyl groups, and a benzene ring substituted with dicarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE typically involves the Paal–Knorr reaction. This reaction involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Paal–Knorr reaction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Produces hydroxymethyl derivatives.
Substitution: Produces various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring’s electronic properties also play a role in its biological activity by interacting with various cellular components .
Comparación Con Compuestos Similares
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Shares the pyrrole ring structure but lacks the dicarboxylate groups.
Indole derivatives: Similar heterocyclic structure with diverse biological activities.
Pyrazole derivatives: Another class of heterocyclic compounds with comparable chemical properties.
Uniqueness: DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE is unique due to its combination of a pyrrole ring with formyl and dicarboxylate substitutions, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
dimethyl 5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-5-14(9-19)11(2)18(10)15-7-12(16(20)22-3)6-13(8-15)17(21)23-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWAFFKYYPGUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366422 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327084-98-0 | |
| Record name | DIMETHYL 5-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)BENZENE-1,3-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-](/img/structure/B6612565.png)




![3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide](/img/structure/B6612587.png)
![5-tert-butyl-12-(2-methylpropyl)-2,6,7,12-tetraazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4-trien-8-one](/img/structure/B6612599.png)




![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)

